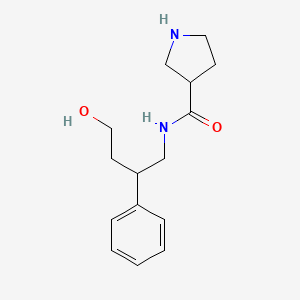![molecular formula C15H17NOS B6641511 [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol, also known as TMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. TMI is a structural analog of serotonin, a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep.
作用機序
[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than serotonin itself. This results in a modulation of the receptor activity, which can have a range of effects depending on the specific cell type and signaling pathway involved. [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol has been shown to have both agonist and antagonist effects at other serotonin receptor subtypes, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol are complex and depend on several factors, including the dose, route of administration, and target receptor subtype. Studies have shown that [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol can modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to have effects on neuronal excitability, synaptic plasticity, and gene expression. In vivo studies have demonstrated that [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol can have anxiolytic and antipsychotic effects, although the mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol has several advantages for use in lab experiments. It is a relatively small molecule with a well-defined structure, making it easy to synthesize and purify. It has high affinity and selectivity for serotonin receptors, making it a useful tool compound for studying these receptors. However, [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol also has some limitations. Its effects on different receptor subtypes can be complex and difficult to predict, and its pharmacokinetic properties may vary depending on the experimental conditions.
将来の方向性
There are several directions for future research on [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol. One area of interest is the development of novel drugs targeting the 5-HT2A receptor for the treatment of neurological disorders. [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol may serve as a useful starting point for the design of such drugs. Another area of interest is the investigation of the role of [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol in modulating neuronal activity and plasticity. This could have implications for the treatment of conditions such as depression and anxiety. Finally, further studies are needed to fully understand the pharmacokinetic properties and potential side effects of [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol, which could impact its suitability for use in clinical settings.
合成法
The synthesis of [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol involves the reaction of 3-(bromomethyl)thiophene with 1-amino-2,3-dihydroindene in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with methanol to yield [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol. This method has been reported in several scientific articles and has been optimized for high yield and purity.
科学的研究の応用
[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol has been extensively studied for its potential applications in drug discovery and development. It has been shown to have high affinity and selectivity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in several neurological disorders, including schizophrenia, depression, and anxiety. [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol has been used as a tool compound to study the structure-activity relationship of serotonin receptor ligands and to develop novel drugs targeting these receptors.
特性
IUPAC Name |
[1-(thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-11-15(16-9-12-6-8-18-10-12)7-5-13-3-1-2-4-14(13)15/h1-4,6,8,10,16-17H,5,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNUPIUHTXKSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CO)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6641428.png)
![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)

![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)